molecular formula C19H22FN3O2 B4522978 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

Cat. No.: B4522978
M. Wt: 343.4 g/mol
InChI Key: FLYGEOPKYHQHAC-UHFFFAOYSA-N
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Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the fluorinated indole with the pyrrolidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. The fluorinated indole moiety can interact with enzyme active sites, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoro-5-nitrophenyl)-3-isopropyl-3-phenylurea
  • 1-(2-chloro-5-nitrophenyl)-3-(4-fluoro-3-nitrophenyl)urea
  • 1-(2-methyl-4-nitrophenyl)-3-phenylurea

Uniqueness

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione stands out due to its unique combination of a fluorinated indole and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-pyrrolidin-1-ylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-13-3-4-16-14(11-13)15-12-23(10-7-17(15)21-16)19(25)6-5-18(24)22-8-1-2-9-22/h3-4,11,21H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGEOPKYHQHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 3
Reactant of Route 3
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1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 4
Reactant of Route 4
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 5
Reactant of Route 5
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione
Reactant of Route 6
Reactant of Route 6
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-(pyrrolidin-1-yl)butane-1,4-dione

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